![molecular formula C19H19FN2O3 B2381375 3-fluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide CAS No. 941979-67-5](/img/structure/B2381375.png)
3-fluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-fluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide, also known as MP-10, is a novel compound that has gained attention in the scientific community due to its potential applications in medical research.
科学的研究の応用
Selective Kinase Inhibition
Compounds with specific substituents, such as fluorine and methoxy groups, have been explored for their role as selective inhibitors of kinase enzymes, demonstrating potential in cancer treatment. For example, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides show potent inhibition of Met kinase, a target in cancer therapy (Schroeder et al., 2009).
Neuroreceptor Imaging
Fluorinated benzamide derivatives have been utilized as molecular imaging probes to study neuroreceptor densities in the brain. For instance, 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide has been used with positron emission tomography (PET) to quantify serotonin 1A receptor densities, offering insights into neurological conditions such as Alzheimer's disease (Kepe et al., 2006).
Orexin Receptor Antagonism
Selective antagonism of orexin receptors by compounds like GSK1059865, which has structural features similar to those in benzamide derivatives, has been studied for its role in modulating feeding behavior and stress, suggesting potential applications in treating eating disorders (Piccoli et al., 2012).
HIV-1 Attachment Inhibition
Benzamide derivatives, through modification of the piperazine ring, have shown efficacy in inhibiting HIV-1 attachment, a critical step in viral infection. This indicates potential use in the development of new antiviral therapies (Wang et al., 2009).
作用機序
Target of Action
Similar compounds have been found to inhibitphosphodiesterase , which plays a crucial role in signal transduction by breaking down cyclic nucleotides like cAMP and cGMP.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target by binding to the active site, thereby inhibiting the enzyme’s function .
Biochemical Pathways
Inhibition of phosphodiesterase can affect various cellular processes, including signal transduction pathways involving cyclic nucleotides .
Pharmacokinetics
Similar compounds have been described asorally bioavailable , suggesting that this compound may also have good oral bioavailability.
Result of Action
Inhibition of phosphodiesterase can lead to an increase in the levels of cyclic nucleotides, which can have various effects on cellular function .
特性
IUPAC Name |
3-fluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3/c1-25-17-9-8-15(12-16(17)22-10-3-2-7-18(22)23)21-19(24)13-5-4-6-14(20)11-13/h4-6,8-9,11-12H,2-3,7,10H2,1H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBSQKJWRFGERG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)F)N3CCCCC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({4-[(2-hydroxybenzyl)amino]phenyl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2381294.png)
![5-Bromo-3-methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine](/img/structure/B2381295.png)
![ethyl 1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B2381297.png)
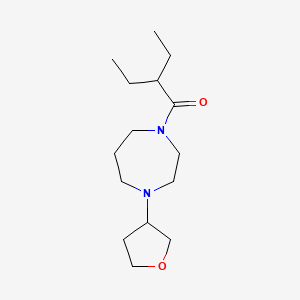
![N-(2,4-dimethoxyphenyl)-2-(8-(3,5-dimethylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2381300.png)
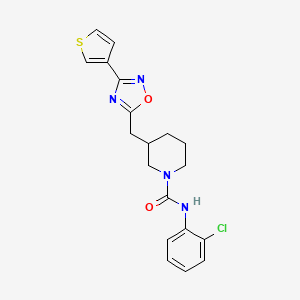
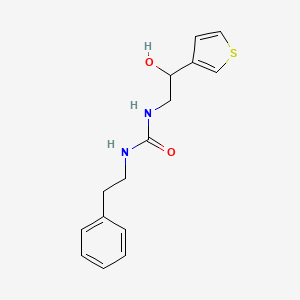
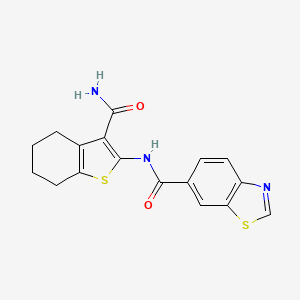
![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2381309.png)
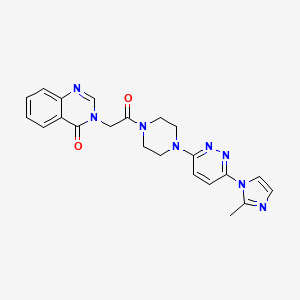
![methyl 2-(3-(cyclopentylcarbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxamido)acetate](/img/structure/B2381313.png)
![1-[3-(4-Fluorophenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2381314.png)
